molecular formula C25H28N2O5 B1200992 2-(4'-Carboxyphenylazo)estriol CAS No. 57266-76-9

2-(4'-Carboxyphenylazo)estriol

カタログ番号: B1200992
CAS番号: 57266-76-9
分子量: 436.5 g/mol
InChIキー: OZDMVAFGZRILNA-ATEQLTFSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

However, based on nomenclature, it likely represents an estriol derivative modified with a carboxyphenylazo group. Estriol itself is a naturally occurring estrogen, primarily synthesized during pregnancy by the fetoplacental unit, and plays critical roles in fetal development and maternal health . Its structure includes three hydroxyl groups, distinguishing it from other estrogens like estradiol and estrone.

特性

CAS番号

57266-76-9

分子式

C25H28N2O5

分子量

436.5 g/mol

IUPAC名

4-[[(13S,16R,17R)-3,16,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]diazenyl]benzoic acid

InChI

InChI=1S/C25H28N2O5/c1-25-9-8-16-17(19(25)12-22(29)23(25)30)7-4-14-10-21(28)20(11-18(14)16)27-26-15-5-2-13(3-6-15)24(31)32/h2-3,5-6,10-11,16-17,19,22-23,28-30H,4,7-9,12H2,1H3,(H,31,32)/t16?,17?,19?,22-,23+,25+/m1/s1

InChIキー

OZDMVAFGZRILNA-ATEQLTFSSA-N

SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=CC(=C(C=C34)N=NC5=CC=C(C=C5)C(=O)O)O

異性体SMILES

C[C@]12CCC3C(C1C[C@H]([C@@H]2O)O)CCC4=CC(=C(C=C34)N=NC5=CC=C(C=C5)C(=O)O)O

正規SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=CC(=C(C=C34)N=NC5=CC=C(C=C5)C(=O)O)O

同義語

2-(4'-carboxyphenylazo)estriol

製品の起源

United States

類似化合物との比較

Estriol vs. Other Estrogens (Estradiol and Estrone)

Estriol differs from estradiol and estrone in potency, receptor interactions, and metabolic stability:

Property Estriol Estradiol Estrone
Receptor Binding Binds estrogen receptors (ERα/ERβ) with lower affinity than estradiol . High affinity for ERα/ERβ, driving strong estrogenic responses . Intermediate binding affinity; converted to estradiol in vivo .
Biological Half-Life Short-acting due to rapid hepatic conjugation and excretion . Longer half-life, sustained activity . Converted to estradiol; half-life depends on metabolic pathways .
Therapeutic Effects Agonist/antagonist duality; mitigates menopausal symptoms with fewer risks . Potent agonist used in hormone replacement therapy (HRT) . Less potent; often used in combination therapies .
Safety Profile Lower risk of endometrial hyperplasia and breast stimulation . Associated with increased risks of thrombosis and breast cancer . Intermediate safety profile; less studied than estradiol .

Key Findings :

  • Estriol’s unique kinetic properties allow it to act as a short-term agonist or antagonist, depending on dosing .
  • Clinical studies show estriol’s efficacy in managing menopausal symptoms (e.g., hot flashes, vaginal atrophy) without elevating hypertension risk .

Comparison with Unconjugated Estriol

Unconjugated estriol (free estriol) constitutes 6–8% of total estriol in maternal plasma during pregnancy. Its diagnostic utility in fetal health monitoring is notable:

Parameter Total Estriol Unconjugated Estriol
Concentration Range 15–400 ng/ml in maternal plasma (steep rise after 35 weeks) . 0.3–1.7 ng/ml in maternal plasma (2nd trimester) .
Predictive Value for IUGR 36.4% sensitivity in detecting intrauterine growth retardation (IUGR) . 38.8% sensitivity; higher predictive value in 2nd trimester .
Amniotic Fluid Levels Correlates with fetal weight (hypotrophic infants show 53% lower levels) . Less stable; high variability in 3rd trimester .

Key Findings :

  • Unconjugated estriol is more predictive of IUGR in the 2nd trimester, while total estriol performs better in the 3rd trimester .
  • Total estriol in amniotic fluid is a reliable marker for fetal hypotrophy, with concentrations in hypotrophic infants being half those of eutrophic infants .

Structural and Functional Analogues

2-(4-Hydroxyphenylazo)benzoic Acid (HABA)
Property 2-(4'-Carboxyphenylazo)estriol (Hypothetical) HABA
Molecular Formula Not available C₁₃H₁₀N₂O₃ .
Applications Potential use in assays or therapeutics Azo dye; used in biochemical assays (e.g., horseradish peroxidase) .
Safety Not characterized S24/25 safety protocols (avoid skin/eye contact) .

Key Limitations :

  • No evidence exists for the synthesis or biological activity of this compound.
  • HABA’s applications are distinct from estriol’s endocrine roles, limiting direct comparability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。